Meta vs. Para Positional Isomer: Phenolic pKa Determines ~5.6-Fold Difference in Acidity and Derivative Reactivity
The meta-substituted 3-(2-(dimethylamino)ethoxy)phenol (target compound) displays a predicted phenolic pKa of 9.55 ± 0.10, substantially lower than the para-substituted isomer 4-(2-(dimethylamino)ethoxy)phenol (CAS 100238-29-7) with a predicted pKa of 10.30 ± 0.15 . This 0.75 pKa unit difference translates to approximately 5.6-fold greater acidity for the meta isomer, directly affecting the phenol oxygen's nucleophilicity in Williamson etherification and related derivatization reactions central to its intermediate utility. The experimentally reported boiling point of the target compound (156–159 °C at 4 Torr) also differs markedly from the predicted atmospheric boiling point of the para isomer (300.9 ± 22.0 °C), reflecting different intermolecular interaction profiles that impact purification and handling protocols . Both isomers share identical molecular formulas (C10H15NO2, MW 181.23) and predicted densities (~1.074 g/cm³), reinforcing that the regiochemical difference alone drives functional divergence.
| Evidence Dimension | Phenolic pKa (acidity) |
|---|---|
| Target Compound Data | pKa = 9.55 ± 0.10 (Predicted); BP = 156–159 °C (4 Torr, experimental) |
| Comparator Or Baseline | 4-(2-Dimethylaminoethoxy)phenol (para isomer, CAS 100238-29-7): pKa = 10.30 ± 0.15 (Predicted); BP = 300.9 ± 22.0 °C (Predicted, atmospheric) |
| Quantified Difference | ΔpKa = 0.75 units; target is ~5.6-fold more acidic than para isomer |
| Conditions | Predicted pKa values from chemical database computational models; target BP measured experimentally at reduced pressure |
Why This Matters
A ~5.6-fold difference in phenol acidity directly impacts nucleophilic reactivity in alkylation and etherification steps, making the meta isomer a functionally distinct intermediate that cannot be replaced by the para isomer without altering reaction kinetics, yields, or product profiles in multi-step synthetic sequences.
